molecular formula C18H13ClFNO3 B255300 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B255300
M. Wt: 345.7 g/mol
InChI Key: TWKFFRBNVTZGKV-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one acts as a competitive inhibitor of PKC enzymes by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates and subsequently inhibits downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC enzymes, making it a valuable tool for studying PKC signaling pathways. However, like many chemical compounds, this compound has limitations. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, the long-term effects of this compound on cellular processes are not well understood.

Future Directions

There are several future directions for research on 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of water-soluble analogs of this compound that can be used in vivo. Additionally, further studies are needed to elucidate the long-term effects of this compound on cellular processes and to determine its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Finally, the development of other selective inhibitors of PKC enzymes could provide valuable insights into the role of PKC signaling pathways in disease development.

Synthesis Methods

The synthesis of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-fluoroacetophenone and 4-chlorobenzoyl chloride in the presence of a base, followed by the addition of methylamine and sodium borohydride. The resulting compound is then hydrolyzed to yield this compound.

Scientific Research Applications

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use as a selective inhibitor of protein kinase C (PKC) enzymes. PKC enzymes play a crucial role in various cellular processes, including cell proliferation and differentiation. Dysregulation of PKC activity has been implicated in the development of several diseases, including cancer and Alzheimer's disease. This compound has been shown to inhibit the activity of PKC enzymes in vitro and in vivo, making it a promising candidate for the development of novel therapeutics.

properties

Molecular Formula

C18H13ClFNO3

Molecular Weight

345.7 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-methylpyrrolidine-2,3-dione

InChI

InChI=1S/C18H13ClFNO3/c1-21-15(12-4-2-3-5-13(12)20)14(17(23)18(21)24)16(22)10-6-8-11(19)9-7-10/h2-9,15,22H,1H3/b16-14-

InChI Key

TWKFFRBNVTZGKV-PEZBUJJGSA-N

Isomeric SMILES

CN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=CC=C3F

SMILES

CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=C3F

Canonical SMILES

CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=C3F

Origin of Product

United States

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